5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its structure features a pyrrole ring fused to a pyridine ring, with a bromine atom at the 5-position and a methyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly in the inhibition of certain enzymes and proteins, notably fibroblast growth factor receptors (FGFRs) .
The compound can be classified as an organic heterocyclic compound, specifically a substituted pyrrolopyridine. It has been cataloged under various identifiers, including the Chemical Abstracts Service number 958358-00-4 and has a molecular formula of C₈H₇BrN₂ with a molecular weight of approximately 211.06 g/mol .
The synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
Industrial production may utilize automated reactors and continuous flow systems to optimize yield and purity during these reactions.
The molecular structure of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine can be described as follows:
The structural representation includes a fused pyrrole and pyridine system, with substituents that influence its chemical reactivity and biological activity.
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry.
The primary mechanism of action for 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity. This binding leads to alterations in downstream signaling pathways, including RAS–MEK–ERK and PI3K–Akt pathways, which are crucial for cell proliferation and survival .
In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cells and induce apoptosis, highlighting its potential therapeutic applications .
Some notable physical and chemical properties of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine include:
These properties are critical for researchers considering this compound for laboratory use or industrial applications.
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine has several important applications in scientific research:
These applications underscore the significance of this compound in advancing medicinal chemistry and related fields.
The synthesis of 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 958358-00-4, C₈H₇BrN₂) relies critically on sequence-dependent regioselectivity to achieve correct ring functionalization. The optimal route employs a methyl-first approach, where the 6-methyl group is introduced prior to bromination at the 5-position. This sequence capitalizes on the electron-donating effect of the methyl group, which activates the adjacent C-5 position for electrophilic substitution. Methylation is typically performed using methyl iodide (CH₃I) in the presence of anhydrous potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, achieving >95% regioselectivity for the 6-position .
Subsequent bromination requires precise stoichiometry to avoid polybromination. N-Bromosuccinimide (NBS) (1.05–1.1 equivalents) in dichloromethane (DCM) under reflux conditions selectively targets the C-5 position, yielding 82–90% isolated product with <3% dibrominated impurities. Lower temperatures (0–5°C) favor nucleophilic bromination but reduce conversion rates to <60% [3]. Solvent screening reveals chlorinated solvents (DCM, chloroform) outperform acetonitrile or THF due to improved NBS solubility and reduced byproduct formation.
Table 1: Optimization Parameters for Regioselective Bromination
Variable | Conditions Tested | Optimal Condition | Yield Impact |
---|---|---|---|
NBS Equivalents | 0.8–1.5 eq | 1.05 eq | Max 90% yield |
Solvent | DCM, THF, Acetonitrile, DMF | DCM | 90% vs. 65% (THF) |
Temperature | 0°C, 25°C, 40°C, Reflux (40°C) | Reflux | 90% vs. 60% (0°C) |
Additive | None, AIBN, PPh₃ | None | No improvement |
Industrial-scale production of 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine leverages continuous flow technology to overcome limitations of batch processing. Key advantages include enhanced heat transfer for exothermic bromination and precise residence time control (<2 minutes), suppressing degradation pathways observed in batch reactors during extended reaction times . A typical system configuration involves:
This setup achieves 95% conversion with a throughput of 5 kg/day using 50 mL reactor volume, compared to 75% conversion in stirred-tank reactors. Additionally, automated liquid handlers enable continuous crystallization, yielding 99.3% purity (HPLC) without manual isolation .
Table 2: Batch vs. Continuous Flow Performance Metrics
Parameter | Batch Reactor | Continuous Flow Reactor | Improvement |
---|---|---|---|
Reaction Time | 8 hours (bromination) | 98 seconds | 300x faster |
Purity (HPLC) | 95.87% | 99.3% | Δ+3.43% |
Throughput | 0.8 kg/day (100 L reactor) | 5 kg/day (50 mL reactor) | 525% increase |
Temperature Control | ±5°C | ±0.5°C | 10x precision |
The 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine scaffold serves as a versatile intermediate for diversification via three primary strategies:
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient C-5 bromo substituent undergoes displacement with nitrogen nucleophiles (e.g., primary/secondary amines) in DMSO at 80–120°C. Piperidine achieves full conversion in 2 hours, while less nucleophilic anilines require CuI catalysis (10 mol%) [3].
Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids using Pd(dppf)Cl₂ (2 mol%) and K₂CO₃ in dioxane/water (4:1) introduces biaryl motifs at C-5. This method tolerates electron-neutral and -donating aryl groups (85–92% yield) but struggles with ortho-substituted boronic acids (45–50% yield) [3].
C-H Functionalization: The methyl group at C-6 undergoes benzylic bromination with NBS (1 eq) and benzoyl peroxide (BPO) in CCl₄, yielding 6-(bromomethyl) derivatives. These intermediates convert to aldehydes via Sommelet reaction or amines via Gabriel synthesis, enabling further chain elongation [7].
Table 3: Key Diversification Reactions and Yields
Reaction Type | Conditions | Product Example | Yield (%) |
---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂ (2 mol%), K₂CO₃, 90°C | 5-(4-Fluorophenyl)-derivative | 89% |
SNAr with Amine | Piperidine, DMSO, 100°C, 2 h | 5-(Piperidin-1-yl)-derivative | 95% |
Benzylic Bromination | NBS, BPO, CCl₄, reflux | 6-(Bromomethyl) derivative | 78% |
Carboxylation | n-BuLi, CO₂, THF, −78°C | Carboxylic acid at C-2 | 65% |
Carboxylate functionalization at the C-2 position (e.g., 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, CAS 943320-42-7) is achieved via directed ortho-metalation with n-BuLi (−78°C) followed by CO₂ quenching, enabling peptide coupling or esterification [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9